molecular formula C20H22N4O4 B2669027 5-{[2-(Dimethylamino)ethyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 946200-96-0

5-{[2-(Dimethylamino)ethyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2669027
CAS No.: 946200-96-0
M. Wt: 382.42
InChI Key: QTDGGOVTUIVUCW-UHFFFAOYSA-N
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Description

5-{[2-(Dimethylamino)ethyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound featuring a combination of furan, oxazole, and dimethylamino groups

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: Its ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its potential interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(Dimethylamino)ethyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxazole ring: This step often involves the reaction of an amino alcohol with a nitrile under dehydrating conditions.

    Attachment of the dimethylamino group: This can be done via nucleophilic substitution reactions using dimethylamine and suitable leaving groups.

    Final assembly: The final compound is obtained by coupling the furan and oxazole intermediates under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(Dimethylamino)ethyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan and oxazole rings can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-{[2-(Dimethylamino)ethyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the furan and oxazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[2-(Diethylamino)ethyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
  • **5-{[2-(Dimethylamino)propyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Uniqueness

The unique combination of the dimethylamino group with the furan and oxazole rings in 5-{[2-(Dimethylamino)ethyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-[2-(dimethylamino)ethylamino]-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-24(2)11-10-22-19-17(12-21)23-20(28-19)18-9-8-16(27-18)13-26-15-6-4-14(25-3)5-7-15/h4-9,22H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDGGOVTUIVUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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